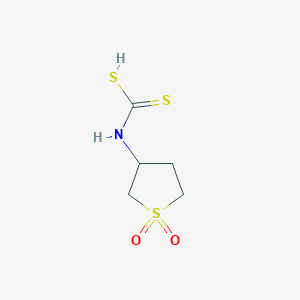
N(alpha)-(2-Naphthylsulfonylglycyl)-4-oxamidinophenylalanine piperidide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(alpha)-(2-Naphthylsulfonylglycyl)-4-oxamidinophenylalanine piperidide, commonly known as NO-711, is a selective blocker of the chloride transporter protein KCC2. KCC2 is responsible for maintaining the low intracellular chloride concentration in mature neurons, which is essential for the inhibitory actions of GABA and glycine neurotransmitters. NO-711 has been extensively studied for its potential applications in treating various neurological disorders.
Mecanismo De Acción
NO-711 selectively blocks the activity of KCC2, leading to an increase in intracellular chloride concentration and a decrease in the inhibitory actions of GABA and glycine neurotransmitters. This results in the depolarization of neurons and the enhancement of excitatory neurotransmission.
Efectos Bioquímicos Y Fisiológicos
NO-711 has been shown to have significant effects on the biochemical and physiological functions of the central nervous system. It has been demonstrated to reduce seizure activity in animal models of epilepsy, alleviate neuropathic pain, and promote functional recovery after spinal cord injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of NO-711 in laboratory experiments has several advantages, including its high selectivity for KCC2, its ability to enhance the efficacy of inhibitory neurotransmitters, and its potential therapeutic applications in neurological disorders. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on NO-711, including the investigation of its potential applications in other neurological disorders such as autism and schizophrenia, the development of more selective and potent KCC2 blockers, and the exploration of alternative methods for enhancing inhibitory neurotransmission in the central nervous system.
In conclusion, NO-711 is a selective blocker of the chloride transporter protein KCC2, which has been extensively studied for its potential applications in treating various neurological disorders. Its mechanism of action involves the enhancement of inhibitory neurotransmission, leading to the suppression of hyperexcitability in the central nervous system. While its use in laboratory experiments has several advantages, further research is needed to fully understand its potential therapeutic applications and limitations.
Métodos De Síntesis
NO-711 can be synthesized through a multi-step process involving the reaction of 2-naphthylsulfonyl chloride with glycine, followed by coupling with 4-oxamidinophenylalanine and piperidine. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
NO-711 has been widely used in scientific research to investigate the role of KCC2 in various neurological disorders such as epilepsy, neuropathic pain, and spinal cord injury. It has been shown to enhance the efficacy of GABAergic and glycinergic neurotransmission, leading to the suppression of hyperexcitability in the central nervous system.
Propiedades
Número CAS |
117855-58-0 |
|---|---|
Nombre del producto |
N(alpha)-(2-Naphthylsulfonylglycyl)-4-oxamidinophenylalanine piperidide |
Fórmula molecular |
C27H31N5O5S |
Peso molecular |
537.6 g/mol |
Nombre IUPAC |
N-[(2S)-3-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide |
InChI |
InChI=1S/C27H31N5O5S/c28-26(31-35)21-10-8-19(9-11-21)16-24(27(34)32-14-4-1-5-15-32)30-25(33)18-29-38(36,37)23-13-12-20-6-2-3-7-22(20)17-23/h2-3,6-13,17,24,29,35H,1,4-5,14-16,18H2,(H2,28,31)(H,30,33)/t24-/m0/s1 |
Clave InChI |
LEDPJJSNUHGFHX-DEOSSOPVSA-N |
SMILES isomérico |
C1CCN(CC1)C(=O)[C@H](CC2=CC=C(C=C2)/C(=N/O)/N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)C(=NO)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
SMILES canónico |
C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)C(=NO)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Otros números CAS |
117855-58-0 |
Sinónimos |
N(alpha)-(2-naphthylsulfonylglycyl)-4-oxamidinophenylalanine piperidide NAS-GLY-OXA-PHE-PIP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



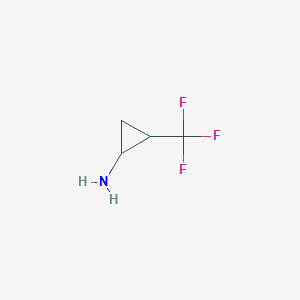

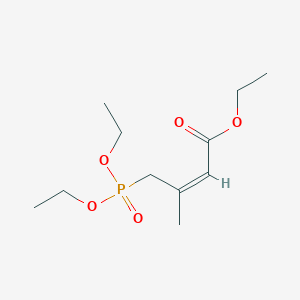

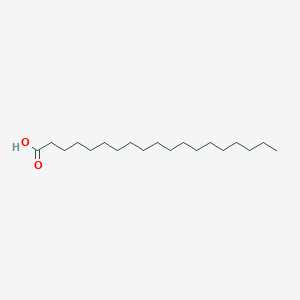
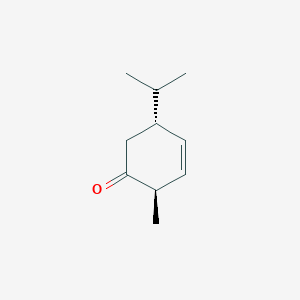
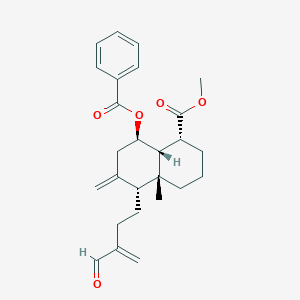
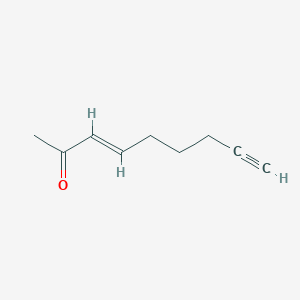
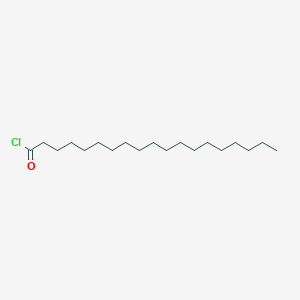

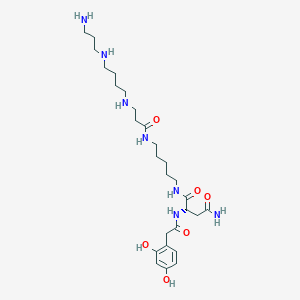
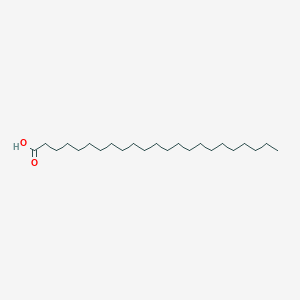
![6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B56555.png)
